![molecular formula C19H18N2O3 B7708303 N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide CAS No. 673444-45-6](/img/structure/B7708303.png)
N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide
Overview
Description
N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They can form salts with acids and exhibit reactions similar to benzene and pyridine .
Biochemical Pathways
Quinoline derivatives have been associated with a broad range of biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Quinoline derivatives have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Phenoxyacetamide Group: The phenoxyacetamide group can be introduced through nucleophilic substitution reactions. This involves the reaction of a phenoxyacetic acid derivative with an appropriate amine under mild conditions.
N-Methylation: The final step involves the methylation of the nitrogen atom in the quinoline core. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethylformamide or dichloromethane, and catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide
- N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-oxolanylmethyl)-2-furancarboxamide
Uniqueness
N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenoxyacetamide group and the N-methylation of the quinoline core contribute to its unique pharmacological profile, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(18(22)13-24-16-8-3-2-4-9-16)12-15-11-14-7-5-6-10-17(14)20-19(15)23/h2-11H,12-13H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJYUBTWPKUYJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328997 | |
Record name | N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658755 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
673444-45-6 | |
Record name | N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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